N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide features a Schiff base core formed by the condensation of 5-bromo-2-hydroxybenzaldehyde with an acetohydrazide derivative. The acetohydrazide moiety is further functionalized with a sulfanyl group linked to a 1,2,4-triazole ring substituted at positions 4 and 5 with phenyl and 4-bromophenyl groups, respectively .
Properties
CAS No. |
303103-42-6 |
|---|---|
Molecular Formula |
C23H17Br2N5O2S |
Molecular Weight |
587.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H17Br2N5O2S/c24-17-8-6-15(7-9-17)22-28-29-23(30(22)19-4-2-1-3-5-19)33-14-21(32)27-26-13-16-12-18(25)10-11-20(16)31/h1-13,31H,14H2,(H,27,32)/b26-13+ |
InChI Key |
INIDLZBTNJNOAU-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)Br)O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,2,4-triazole ring is synthesized via cyclization of 1,4-diphenyl thiosemicarbazide under alkaline conditions. For this compound, the 4-bromophenyl and phenyl substituents are introduced during the formation of the triazole ring.
Procedure :
- Starting Material : 1-(4-Bromophenyl)-4-phenylthiosemicarbazide is prepared by reacting 4-bromophenyl isothiocyanate with phenylhydrazine.
- Cyclization : The thiosemicarbazide is treated with 2% aqueous sodium hydroxide at 80°C for 6 hours, yielding 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Base | 2% NaOH (aq) |
| Yield | 72–78% |
Condensation with 5-Bromo-2-hydroxybenzaldehyde
The final step involves Schiff base formation between the hydrazide and 5-bromo-2-hydroxybenzaldehyde.
Procedure :
- Condensation : Equimolar amounts of 2-[(5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide and 5-bromo-2-hydroxybenzaldehyde are refluxed in ethanol with glacial acetic acid (catalyst) for 8 hours.
- Isolation : The product is recrystallized from ethanol to yield the target compound.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Glacial acetic acid |
| Temperature | Reflux (78°C) |
| Yield | 58–63% |
Characterization Data :
- IR (KBr) : 1,680 cm⁻¹ (C=N), 1,250 cm⁻¹ (C-O phenolic), 3,200 cm⁻¹ (O-H).
- ¹H NMR (DMSO-d₆) : δ 8.34 (s, 1H, CH=N), 7.28–8.15 (m, 12H, Ar-H), 11.02 (s, 1H, OH).
- 13C NMR (DMSO-d₆) : δ 167.2 (C=O), 159.8 (C=N), 148.3–121.7 (Ar-C), 38.5 (CH₂).
Optimization and Challenges
Reaction Yield Improvement
Yields in the final condensation step are moderate (58–63%), likely due to steric hindrance from the brominated aromatic rings. Microwave-assisted synthesis or ultrasonication could enhance reaction efficiency.
Purification Techniques
Column chromatography (silica gel, eluent: chloroform/ethanol 10:1) is recommended to remove unreacted aldehyde and side products.
Chemical Reactions Analysis
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azomethine group.
Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl sites, using nucleophiles like sodium methoxide or potassium thiocyanate.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It is explored for use in the development of novel materials with specific electronic, optical, and mechanical properties.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a probe in mechanistic studies.
Mechanism of Action
The mechanism by which N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Hydroxyl vs. Methoxy Substitution
A close analog () replaces the 2-hydroxyphenyl group with a 2-methoxyphenyl group. This substitution increases lipophilicity (logP) by ~0.5 units, as methoxy groups are less polar than hydroxyls. However, the loss of hydrogen-bonding capacity may reduce binding affinity to targets like kinases or bacterial enzymes .
Bromine vs. Chlorine and Fluorine
Triazole Ring Modifications
1,2,4-Triazole vs. 1,2,3-Triazole
In , the 1,2,4-triazole is replaced with a 1,2,3-triazole isomer. The altered nitrogen positions disrupt the conjugation pattern, lowering planarity and reducing interactions with flat binding pockets (e.g., cytochrome P450 active sites) .
Substituent Effects on the Triazole
- : Incorporation of a cyclohexyloxy group introduces aliphatic character, enhancing solubility in nonpolar solvents but reducing aqueous stability .
Hydrazide and Sulfanyl Modifications
- : Fluorinated hydrazides (e.g., compound 187) exhibit higher metabolic stability due to fluorine’s resistance to oxidative degradation. However, their synthesis requires harsh conditions (e.g., glacial acetic acid reflux), unlike the milder methods for the target compound .
- : Replacement of the sulfanyl group with pyrazole or thiophene derivatives (e.g., ZE-4b) alters electronic properties, with thiophene enhancing π-delocalization and antimicrobial activity .
Structural and Physicochemical Data Comparison
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This compound belongs to the class of hydrazones, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar hydrazone derivatives. For instance, compounds containing the triazole moiety have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The presence of the 5-bromo and 2-hydroxy groups in the structure may enhance its interaction with microbial targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 1 µg/mL |
| Compound B | E. faecium | 2 µg/mL |
| N'-Hydrazone | S. aureus | 0.5 µg/mL |
| N'-Hydrazone | E. coli | 1 µg/mL |
Anticancer Activity
Hydrazones have also been investigated for their anticancer properties. Studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines such as Caco-2 and A549. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Case Study: Anticancer Effects on Caco-2 Cells
In a recent study, a related hydrazone was tested against Caco-2 cells, showing a significant reduction in cell viability (approximately 39.8% compared to untreated controls). The IC50 values indicated potent activity, suggesting that modifications in the hydrazone structure could lead to enhanced anticancer efficacy.
Table 2: Anticancer Activity Against Caco-2 Cells
| Compound Name | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| N'-Hydrazone | 39.8 | 15 |
| Compound C | 45.0 | 20 |
| Control | 100 | - |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
- Induction of Apoptosis : The hydrazone structure may promote apoptosis in cancer cells through ROS generation.
- Metal Ion Coordination : Some hydrazones can coordinate with metal ions, potentially enhancing their biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
